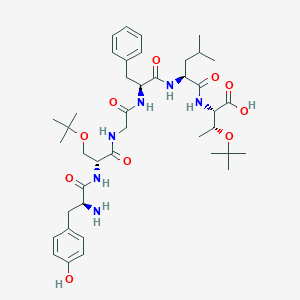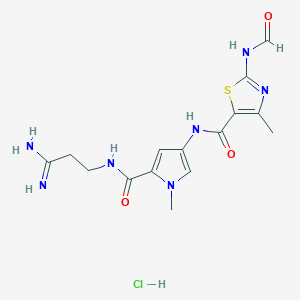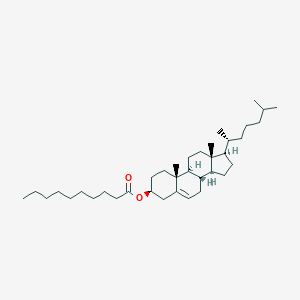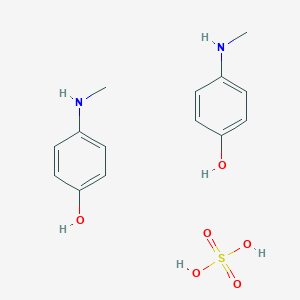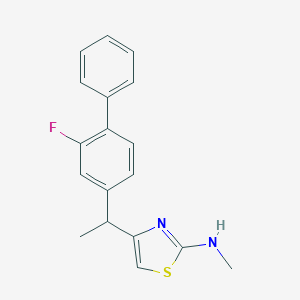
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole
概要
説明
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It is a thiazole derivative that has been synthesized using various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Studies have shown that 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole can induce cell cycle arrest and inhibit cancer cell growth. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is its potential as a novel anticancer agent. It has been shown to exhibit significant activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Other future directions include the investigation of its pharmacokinetic properties and the development of more soluble derivatives for in vivo studies.
Conclusion:
In conclusion, 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole is a synthetic compound that has shown promising potential in the field of pharmacology. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential applications of this compound and to develop more efficient synthesis methods and more soluble derivatives for in vivo studies.
科学的研究の応用
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole has been studied extensively for its potential applications in the field of pharmacology. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antifungal and antibacterial properties.
特性
CAS番号 |
113759-19-6 |
|---|---|
製品名 |
4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole |
分子式 |
C18H17FN2S |
分子量 |
312.4 g/mol |
IUPAC名 |
4-[1-(3-fluoro-4-phenylphenyl)ethyl]-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17FN2S/c1-12(17-11-22-18(20-2)21-17)14-8-9-15(16(19)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21) |
InChIキー |
ZTFDMDJGJVUYQE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |
正規SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |
同義語 |
4-(1-(2-fluoro-4-biphenyl)ethyl)-2-methylaminothiazole SM 8849 SM-8849 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

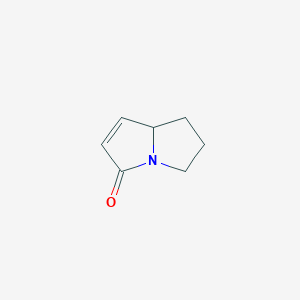
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
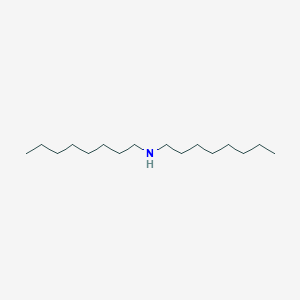
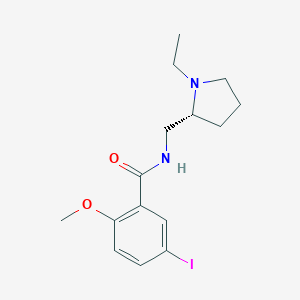
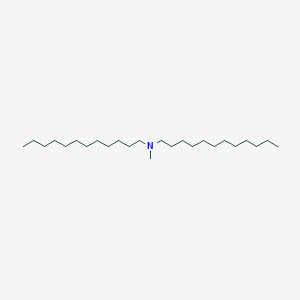
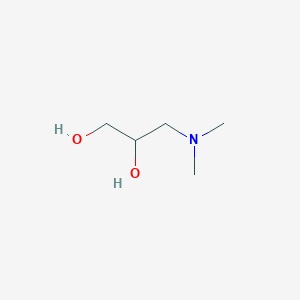
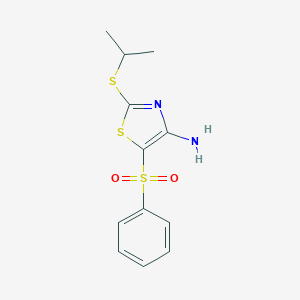
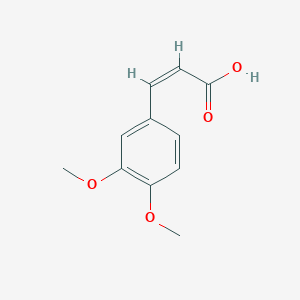
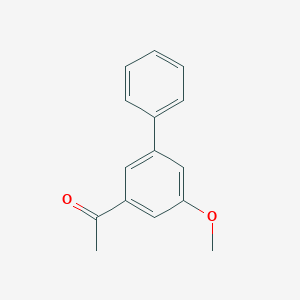
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
